molecular formula C12H16O4 B14710092 2-(Benzyloxy)ethyl 2-hydroxypropanoate CAS No. 13808-07-6

2-(Benzyloxy)ethyl 2-hydroxypropanoate

Cat. No.: B14710092
CAS No.: 13808-07-6
M. Wt: 224.25 g/mol
InChI Key: PBXWRTIMUDYEEH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl 2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a 2-hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)ethyl 2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 2-(benzyloxy)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethyl 2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester moiety can produce 2-(benzyloxy)ethanol .

Scientific Research Applications

2-(Benzyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)ethyl 2-hydroxypropanoate is unique due to the combination of its benzyloxy and ester functional groups.

Properties

CAS No.

13808-07-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-phenylmethoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C12H16O4/c1-10(13)12(14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3

InChI Key

PBXWRTIMUDYEEH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOCC1=CC=CC=C1)O

Origin of Product

United States

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